molecular formula C23H15ClN2O4 B11120611 7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120611
M. Wt: 418.8 g/mol
InChI Key: CDICLPUGNUVSMH-UHFFFAOYSA-N
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Description

“7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that features a unique arrangement of chloro, hydroxyphenyl, methylpyridinyl, and dihydrochromeno-pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials might include 3-hydroxybenzaldehyde, 4-methyl-2-pyridinecarboxaldehyde, and appropriate chloro and pyrrole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through purification techniques such as recrystallization or chromatography, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

“7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • “7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can be compared with other compounds that have similar structural features, such as:
    • This compound analogs with different substituents.
    • Compounds with similar chromeno-pyrrole frameworks but different functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15ClN2O4

Molecular Weight

418.8 g/mol

IUPAC Name

7-chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15ClN2O4/c1-12-7-8-25-18(9-12)26-20(13-3-2-4-15(27)10-13)19-21(28)16-11-14(24)5-6-17(16)30-22(19)23(26)29/h2-11,20,27H,1H3

InChI Key

CDICLPUGNUVSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O

Origin of Product

United States

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